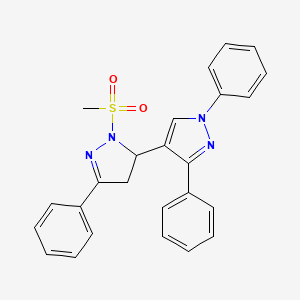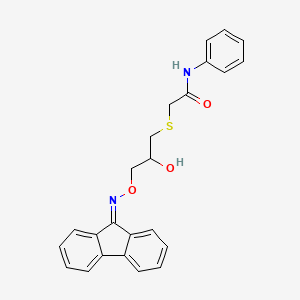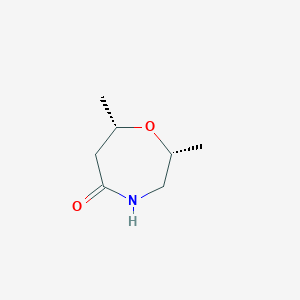
2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: Methylsulfonyl chloride.
Reaction Conditions: Base such as triethylamine, solvent like dichloromethane.
Example Reaction: Nucleophilic substitution to attach the methylsulfonyl group to the bipyrazole core.
Phenyl Substitution:
Starting Materials: Phenylboronic acids or phenyl halides.
Reaction Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
Example Reaction: Coupling of phenylboronic acid with the bipyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrazole core, followed by the introduction of the methylsulfonyl group and phenyl substituents. Key steps may include:
-
Formation of the Bipyrazole Core:
Starting Materials: Hydrazine derivatives and diketones.
Reaction Conditions: Acidic or basic catalysts, reflux conditions.
Example Reaction: Condensation of 1,3-diketones with hydrazine hydrate to form the bipyrazole ring.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like nitronium ions or halogens in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl-substituted bipyrazoles.
Substitution: Functionalized bipyrazoles with various substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and molecular interactions.
Medicine:
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Polymer Additives: Used as a stabilizer or modifier in polymer production.
Coatings: Incorporated into coatings for enhanced durability and resistance.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparación Con Compuestos Similares
1,3,5-Triphenyl-1H-pyrazole: Lacks the methylsulfonyl group, affecting its reactivity and applications.
2-(Methylsulfonyl)-1H-pyrazole: Simpler structure with fewer phenyl groups, leading to different chemical properties.
3,5-Diphenyl-1H-pyrazole: Similar core structure but different substitution pattern, influencing its chemical behavior.
Uniqueness: 2-(Methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of a bipyrazole core with methylsulfonyl and multiple phenyl groups. This structure provides a balance of electronic and steric effects, making it versatile for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-32(30,31)29-24(17-23(26-29)19-11-5-2-6-12-19)22-18-28(21-15-9-4-10-16-21)27-25(22)20-13-7-3-8-14-20/h2-16,18,24H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOKWCXDDUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)
![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)
![N-(4-acetylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2571079.png)


![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)


![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)
![(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2571090.png)

![1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2571094.png)

